Home > Products > Screening Compounds P119119 > 1-(3,4-dimethoxybenzyl)pyrrolidine
1-(3,4-dimethoxybenzyl)pyrrolidine -

1-(3,4-dimethoxybenzyl)pyrrolidine

Catalog Number: EVT-4792221
CAS Number:
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3S,4S)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone

  • Compound Description: (3S,4S)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. []
  • Relevance: This compound shares the core 1-(3,4-dimethoxybenzyl) moiety with 1-(3,4-dimethoxybenzyl)pyrrolidine. The key difference lies in the presence of an azetidinone ring instead of a pyrrolidine ring, making it a structurally related analogue. []

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives

  • Compound Description: This series of derivatives was designed to combat multidrug resistance in cancer. While exhibiting minimal cytotoxicity against the K562 cell line, some derivatives, specifically 6e, 6h, and 7c, demonstrated significant reversal activity in the K562/A02 cell line, indicating potential as multidrug resistance reversers. []
  • Relevance: These derivatives share the 3,4-dimethoxybenzyl substituent with 1-(3,4-dimethoxybenzyl)pyrrolidine. The core structure differs by incorporating a tetrahydroisoquinoline system instead of the pyrrolidine ring present in the target compound. This structural similarity, particularly the shared substituent, suggests potential for overlapping biological activities and makes them relevant to 1-(3,4-dimethoxybenzyl)pyrrolidine. []

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

  • Compound Description: Ro 22-4839 is recognized as a cerebral circulation improver with vasodilating and vasospasmolytic properties. It functions as a calmodulin antagonist and exhibits a potent inhibitory effect on alpha 1-adrenoceptors. [, , ] Studies show its potential in preventing stroke symptoms in stroke-prone spontaneously hypertensive rats, likely attributed to its calmodulin antagonistic and anti-lipid peroxidative actions. []
  • Relevance: This compound shares the 3,4-dimethoxybenzyl substituent with 1-(3,4-dimethoxybenzyl)pyrrolidine. While the core structure differs by incorporating an isoquinoline system and a piperazinylmethyl group, the shared substituent highlights a structural similarity. This resemblance suggests the possibility of Ro 22-4839 influencing biological pathways relevant to 1-(3,4-dimethoxybenzyl)pyrrolidine, making it a relevant compound for further investigation. [, , , ]

N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide

  • Compound Description: This compound and its enantiomer are recognized as versatile reagents for synthesizing tailor-made α- and β-amino acids in enantiomerically pure forms. []
  • Relevance: This compound, while possessing a pyrrolidine ring like 1-(3,4-dimethoxybenzyl)pyrrolidine, features a 3,4-dichlorobenzyl group instead of a 3,4-dimethoxybenzyl group. This variation in the benzyl substituent makes it a relevant structural analogue. The research focuses on the scalable synthesis of this compound, highlighting its importance as a chiral building block. This focus suggests that modifications on the benzyl group, such as the presence of methoxy groups in 1-(3,4-dimethoxybenzyl)pyrrolidine, might influence its reactivity or applications in asymmetric synthesis. []

2‐Chloro­acetyl‐1‐(3,4‐dimethoxy­benz­yl)‐6,7‐dimeth­oxy‐1,2,3,4‐tetra­hydro­isoquinoline

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, connected by C—H⋯O interactions to form one-dimensional chains. []
  • Relevance: This compound shares the 3,4-dimethoxybenzyl substituent with 1-(3,4-dimethoxybenzyl)pyrrolidine. Despite the difference in the core structure, incorporating a tetrahydroisoquinoline ring instead of pyrrolidine, the shared substituent highlights a structural connection. This structural similarity, particularly in the context of crystal structure analysis, indicates that 1-(3,4-dimethoxybenzyl)pyrrolidine might exhibit comparable intermolecular interactions, influencing its solid-state packing and potentially its biological activity. []

3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains

  • Compound Description: These nitroxide compounds exhibit high resistance to bioreduction, a valuable property for applications like studying biological macromolecules within living cells and functional imaging in live animals. They are synthesized from corresponding pyrroline-1-oxides and demonstrate stability against reduction by ascorbate. []
  • Relevance: While these compounds possess a pyrrolidine ring like 1-(3,4-dimethoxybenzyl)pyrrolidine, they lack the 3,4-dimethoxybenzyl substituent and instead incorporate various hydrophilic functional groups in their side chains. This difference in substitution patterns, despite sharing the pyrrolidine core, makes them structurally related analogs. The focus on their resistance to bioreduction suggests that modifications on the pyrrolidine ring, such as the introduction of a 3,4-dimethoxybenzyl group, could potentially influence their redox properties and consequently their applicability in biological settings. []

4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II. The derivatives exhibited effective inhibitory potency against both hCA I and II, indicating their potential as carbonic anhydrase inhibitors. []
  • Relevance: These derivatives, while not containing a pyrrolidine ring, feature a 3,4-dimethoxybenzyl group linked to a cyclopentyl ring, which in turn connects to a dimethoxybenzene moiety. This structural motif, particularly the presence of the 3,4-dimethoxybenzyl group, makes them structurally reminiscent of 1-(3,4-dimethoxybenzyl)pyrrolidine. Although the core structures differ, the shared substituent and its potential influence on biological activity, in this case, carbonic anhydrase inhibition, make these derivatives relevant for comparison and further investigation into the structure-activity relationship of 1-(3,4-dimethoxybenzyl)pyrrolidine. []

3,4-Disubstituted Nitroxides of 2,2,5,5-Tetraethylpyrrolidine and Pyrroline Series

  • Compound Description: These nitroxide compounds are designed for enhanced resistance to reduction, making them suitable for studying biological macromolecules in living cells and functional imaging in animals. They feature a functional group for biomolecule binding and a polar moiety for water solubility and rigid attachment. []
  • Relevance: These compounds share the pyrrolidine ring system with 1-(3,4-dimethoxybenzyl)pyrrolidine, but they lack the 3,4-dimethoxybenzyl substituent. Instead, they incorporate two bulky ethyl groups on the pyrrolidine ring and various 3,4-disubstitutions to enhance their stability against reduction. This structural difference, despite sharing the pyrrolidine core, makes them relevant analogs for understanding the impact of substituents on the stability and potential biological applications of 1-(3,4-dimethoxybenzyl)pyrrolidine. []

3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl

  • Compound Description: This sterically shielded pyrrolidine nitroxide exhibits high stability against reduction with ascorbate. Its synthesis involves a three-component domino reaction to assemble the pyrrolidine ring, followed by oxidation and Grignard reagent addition. []
  • Relevance: This compound shares the pyrrolidine ring with 1-(3,4-dimethoxybenzyl)pyrrolidine but lacks the 3,4-dimethoxybenzyl substituent. Instead, it incorporates four ethyl groups and two hydroxymethyl groups on the pyrrolidine ring, contributing to its steric shielding and resistance to reduction. This structural difference, despite sharing the pyrrolidine core, highlights the role of specific substituents in modulating the stability and reactivity of pyrrolidine-based compounds like 1-(3,4-dimethoxybenzyl)pyrrolidine. []

N-Pyrrolidinyl-3,4-DMA (1-(1-(3,4-dimethoxyphenyl)propan-2-yl)pyrrolidine)

  • Compound Description: N-Pyrrolidinyl-3,4-DMA is an N-pyrrolidinyl-substituted amphetamine derivative. It's analytical characterization, including its identification and quantification, has been described for forensic purposes. []
  • Relevance: This compound directly incorporates the 1-(3,4-dimethoxybenzyl)pyrrolidine structure. It extends the structure by adding a propan-2-yl group to the pyrrolidine nitrogen, making it a direct derivative of the target compound. This close structural relationship suggests that N-Pyrrolidinyl-3,4-DMA may share pharmacological properties or metabolic pathways with 1-(3,4-dimethoxybenzyl)pyrrolidine. []

(1)-N-(3,4-Dimethoxy-benzyl)-1,10-Phenanthrolinium Bromide

  • Compound Description: Synthesized from vanillin, this compound shows potential as an antimalarial agent. It exhibits a stronger heme polymerization inhibitory activity (HPIA) compared to chloroquine, a standard antimalarial drug. []
  • Relevance: This compound shares the 3,4-dimethoxybenzyl substituent with 1-(3,4-dimethoxybenzyl)pyrrolidine. Despite lacking the pyrrolidine ring and featuring a phenanthrolinium moiety, the shared substituent suggests a potential for similar biological activities. This structural connection, coupled with its promising antimalarial activity, makes it relevant for comparative studies and for understanding the role of the 3,4-dimethoxybenzyl group in influencing biological activity in different chemical contexts. []

1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine

  • Compound Description: This compound exhibits analgesic activity, potentially attributed to its cycloaliphatic amine part. Its crystal structure reveals a deviation from planar configuration. []
  • Relevance: This compound shares the pyrrolidine ring with 1-(3,4-dimethoxybenzyl)pyrrolidine. While it features a propenoyl linker connected to a 3,4-dimethoxyphenyl group instead of a direct benzyl connection, the presence of the same dimethoxyphenyl substituent makes it a relevant structural analogue. []

2-Amino-4-oxo-7- (3,4-benzyl) -5-vinyl-6,7-dihydro-pyrrolo -3H- [2,3-d] pyrimidine

  • Compound Description: This compound serves as a key intermediate in the synthesis of pemetrexed disodium, an antifolate drug used in cancer treatment. []
  • Relevance: While this compound does not directly possess the 3,4-dimethoxybenzyl group, it features a similar 3,4-substituted benzyl group attached to a pyrrolo[2,3-d]pyrimidine core. This structural similarity, particularly the presence of a substituted benzyl moiety, makes it a relevant analogue to 1-(3,4-dimethoxybenzyl)pyrrolidine. Its role as a synthetic intermediate for an anticancer drug suggests that modifications on the pyrrolidine and benzyl groups, as seen in 1-(3,4-dimethoxybenzyl)pyrrolidine, could lead to compounds with different pharmacological profiles or applications in medicinal chemistry. []

(2S)-1-[(2R,3S)-5-Chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]pyrrolidine-2-carboxamide

  • Compound Description: The synthesis of this compound involves a specific cyclisation reaction using an alkali metal hydroxide in polyethylene glycol. []
  • Relevance: Although structurally different, this compound incorporates a 3,4-dimethoxybenzenesulfonyl group, highlighting a structural similarity with 1-(3,4-dimethoxybenzyl)pyrrolidine, particularly the shared 3,4-dimethoxyphenyl motif. This shared motif suggests that the two compounds might exhibit comparable reactivity or interactions with specific enzymes or receptors, making it a relevant compound for understanding the broader biological implications of the 3,4-dimethoxyphenyl group. []

1′-Allyl-1-(3,4-dimethylbenzoyl)-2-(4-methyl-1,3-thiazol-5-yl)-1,2,5,6,7,7a-hexahydrospiro[pyrrolizine-3,3′-indolin]-2′-one

  • Compound Description: This compound's crystal structure reveals a complex fused ring system where one of the pyrrolidine rings adopts an envelope conformation. The crystal packing is characterized by C—H⋯O interactions. []
  • Relevance: This compound, while lacking a direct 3,4-dimethoxybenzyl substituent, features a structurally similar 3,4-dimethylbenzoyl group. This structural resemblance, particularly the substitution pattern on the benzoyl ring, makes it relevant to 1-(3,4-dimethoxybenzyl)pyrrolidine. The detailed crystallographic analysis of this compound suggests that modifications on the benzene ring, such as replacing the methyl groups with methoxy groups as in 1-(3,4-dimethoxybenzyl)pyrrolidine, might influence its conformation and crystal packing, potentially affecting its physicochemical properties. []

N-Solanesyl-N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine

  • Compound Description: This synthetic isoprenoid demonstrates synergistic antitumor activity when used with bleomycin-group antibiotics. It enhances the single-strand scission in DNA caused by these antibiotics. [, ]
  • Relevance: This compound incorporates two 3,4-dimethoxybenzyl groups linked by an ethylenediamine bridge, further connected to a solanesyl chain. Although it lacks the pyrrolidine ring, the presence of the 3,4-dimethoxybenzyl substituent, found twice in its structure, makes it structurally relevant to 1-(3,4-dimethoxybenzyl)pyrrolidine. [, ]

7‐(3,4‐Dimethoxybenzyl)‐6‐methyl‐6,7‐dihydrothieno[2,3‐c]pyridin

  • Compound Description: This compound, synthesized from 7-chlorothieno[2,3-c]pyridine, undergoes disproportionation and rearrangement reactions upon treatment with HCl, yielding various thienopyridine derivatives. []
  • Relevance: This compound directly incorporates the 3,4-dimethoxybenzyl substituent present in 1-(3,4-dimethoxybenzyl)pyrrolidine. Although it lacks the pyrrolidine ring and features a thieno[2,3-c]pyridine moiety, the shared substituent suggests a potential for similar reactivity or biological activity profiles. Its susceptibility to disproportionation and rearrangement reactions highlights the potential influence of the 3,4-dimethoxybenzyl group on the reactivity of heterocyclic systems. []

(3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidene-2,5-dione derivatives

  • Compound Description: This series of compounds, characterized by a pyrrolidine-2,5-dione core with two exocyclic double bonds, was synthesized and characterized using spectroscopic methods and X-ray crystallography. []
  • Relevance: While lacking the pyrrolidine nitrogen substitution found in 1-(3,4-dimethoxybenzyl)pyrrolidine, these compounds share a structural motif with the 3,4-dimethoxybenzyl group. They incorporate two benzo[d][1,3]dioxol-5-ylmethylidene units, which are structurally similar to the 3,4-dimethoxybenzyl group, particularly considering the dioxole ring as a cyclic equivalent of the two methoxy substituents. This structural similarity makes them interesting for comparative studies, exploring the impact of different aromatic systems and substitution patterns on the overall biological and chemical properties. []

N,N'-(3S,4S)-bis(3,4-disubstituted pyrrolidine)-1-sulfonamide derivatives

  • Compound Description: This series of chiral pyrrolidine derivatives was synthesized from L-tartaric acid and evaluated for their biological activity. They exhibited moderate inhibitory activity against β-glucosidase. []
  • Relevance: These compounds share the pyrrolidine ring system with 1-(3,4-dimethoxybenzyl)pyrrolidine but lack the specific 3,4-dimethoxybenzyl substitution. Instead, they feature two 3,4-disubstituted pyrrolidine rings linked to a sulfonamide group, highlighting the structural diversity possible within this class of compounds. Their moderate β-glucosidase inhibitory activity suggests that incorporating a 3,4-dimethoxybenzyl group, as in 1-(3,4-dimethoxybenzyl)pyrrolidine, could potentially modulate their activity or selectivity towards different glycosidase enzymes. []

(2R and 2S,3R,4S){[((1R)-1-methoxycarbonyl and hydroxylmethyl)-1-arylmethyl)amino]ethyl}-pyrrolidine-3,4-diol derivatives

  • Compound Description: These pyrrolidine-3,4-diol derivatives were synthesized and evaluated as α-mannosidase inhibitors and for their anticancer activity. They exhibited moderate α-mannosidase inhibitory activity. Certain derivatives, particularly those with hydroxymethyl and trifluoromethylbiphenyl groups, displayed promising antiproliferative effects against pancreatic cancer cell lines. []
  • Relevance: These compounds share the pyrrolidine ring system with 1-(3,4-dimethoxybenzyl)pyrrolidine, but they lack the specific 3,4-dimethoxybenzyl group. Instead, they incorporate various substituents, including arylmethyl and methoxycarbonyl groups, on the pyrrolidine ring. This difference in substitution patterns, despite sharing the pyrrolidine core, makes them structurally related analogues. Their biological activity as α-mannosidase inhibitors and potential anticancer agents highlights the diverse pharmacological profiles achievable through modifications on the pyrrolidine scaffold. []

Diethyl 1-(4-fluorophenyl)-3-(2-furyl)-5-oxopyrrolidine-2,2-dicarboxylate and Diethyl 1-(3,4-dichlorophenyl)-3-(2-furyl)-5-oxopyrrolidine-2,2-dicarboxylate

  • Compound Description: These two compounds are structurally similar and have potential bioactivity. Their crystal structures show that the pyrrolidine ring adopts a conformation between envelope and half-chair. []
  • Relevance: While these compounds do not possess a 3,4-dimethoxybenzyl substituent, they share the pyrrolidine ring with 1-(3,4-dimethoxybenzyl)pyrrolidine. They highlight the structural diversity achievable within the pyrrolidine family through variations in the substituents at different positions. []

Diethyl 1-(3,4-dichlorophenyl)-5-oxo-3-(2-thienyl)-2,2-pyrrolidinedicarboxylate

  • Compound Description: This compound's crystal structure reveals a pyrrolidine ring in an envelope conformation, highlighting the conformational flexibility of this ring system. []
  • Relevance: While this compound does not have the 3,4-dimethoxybenzyl substituent, it shares the pyrrolidine ring with 1-(3,4-dimethoxybenzyl)pyrrolidine. The presence of a 3,4-dichlorophenyl group, although different from the 3,4-dimethoxybenzyl group, suggests that modifications at these positions can significantly influence the overall structure and potentially the biological activity of pyrrolidine-based compounds. []

(3S,4S)-N-benzyl-3,4-dihydroxy Pyrrolidine

  • Compound Description: Synthesized from (R,R)-(+)-tartaric acid, this chiral pyrrolidine derivative is a valuable building block in organic synthesis. []

L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic Acid

  • Compound Description: This compound was synthesized from L-α-(3,4-dimethoxybenzyl)-α-aminopropanoic acid hydrochloride through a series of reactions including esterification, chloroformylation, ammonolysis, and hydrolysis. []
  • Relevance: This compound directly incorporates the 3,4-dimethoxybenzyl group present in 1-(3,4-dimethoxybenzyl)pyrrolidine, albeit connected to a different core structure. It features a ureidopropanoic acid moiety instead of a pyrrolidine ring. This structural difference, while significant, highlights the versatility of the 3,4-dimethoxybenzyl group as a building block in synthesizing various compounds with potentially distinct biological activities. []

2-[(3,4-Dimethoxybenzyl)(p-toluenesulfonyl)amino]-2-phenylethanol

  • Compound Description: The crystal structure of this compound reveals its antiperiplanar conformation and highlights the importance of hydrogen bonding in its crystal packing. []
  • Relevance: This compound directly incorporates the 3,4-dimethoxybenzyl group found in 1-(3,4-dimethoxybenzyl)pyrrolidine. While lacking the pyrrolidine ring, the shared substituent and the structural information from its crystal structure provide insights into the conformational preferences and potential intermolecular interactions that the 3,4-dimethoxybenzyl group might exhibit in different chemical environments. []

6‐Benzyl‐5‐(3,4‐dimethoxybenzyl)‐3‐methyl‐5,6,7,8‐tetrahydro‐3H‐oxazolo[5,4‐g]isoquinolin‐2‐one

  • Compound Description: This compound, obtained as a racemate, is a structural analogue of trimetoquinol, a therapeutic agent with configuration-dependent effects. Determining its absolute configuration is crucial for understanding its pharmacological properties. []
  • Relevance: This compound directly incorporates the 3,4-dimethoxybenzyl group found in 1-(3,4-dimethoxybenzyl)pyrrolidine. Despite lacking the pyrrolidine ring and featuring a complex oxazolo[5,4-g]isoquinoline system, the shared substituent and its potential impact on pharmacological properties make it a relevant compound for comparison. []

4’-R4-5’-Alkylthio-S-R3-spiro[1-R1-5-R5-3H-indole-3,2’(1’H)-pyrrolo[3,4-c]pyrrole]-2,3’,5’(1H,2’aH,4’H)-triones

  • Compound Description: This series of spiro-2-oxindole derivative imides incorporates sulfur-containing α-amino acid residues and exhibits moderate antihypoxic activity. []
  • Relevance: While lacking the 3,4-dimethoxybenzyl group, these compounds feature a spiro pyrrolidine ring system, similar to structures observed in several compounds discussed alongside 1-(3,4-dimethoxybenzyl)pyrrolidine. This structural similarity, particularly the spirocyclic pyrrolidine motif, makes them relevant for understanding the conformational constraints and potential bioactivity associated with such structural arrangements. []

Ethyl 2-(3,4-dimethoxybenzyl)-1-phenylsulfonyl-1H-indole-3-carboxylate and Ethyl 3-[2-(3,4-dimethoxybenzyl)-1-phenylsulfonyl-1H-indol-3-yl]acrylate

  • Compound Description: These two compounds, featuring an indole core, were structurally characterized, revealing insights into their molecular conformations and intermolecular interactions. [, ]
  • Relevance: Both compounds directly incorporate the 3,4-dimethoxybenzyl group found in 1-(3,4-dimethoxybenzyl)pyrrolidine. Although lacking the pyrrolidine ring and featuring an indole core with additional substituents, the shared substituent suggests potential for similar reactivity or pharmacological properties. Their structural characterization provides valuable information for understanding the conformational preferences and intermolecular interactions that the 3,4-dimethoxybenzyl group might exhibit in different chemical contexts. [, ]

6-Amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines

  • Compound Description: These heterocyclic compounds were synthesized using efficient synthetic approaches and represent promising scaffolds for developing biologically active molecules. []
  • Relevance: While these compounds do not contain the 3,4-dimethoxybenzyl group or the pyrrolidine ring, their development emphasizes the ongoing exploration of new heterocyclic systems with potential biological activities. This research highlights the importance of exploring various structural motifs, including those related to 1-(3,4-dimethoxybenzyl)pyrrolidine, in the pursuit of novel therapeutic agents. []
Overview

1-(3,4-Dimethoxybenzyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 3,4-dimethoxybenzyl group. Pyrrolidine, a five-membered nitrogen heterocycle, is widely recognized for its versatility in medicinal chemistry, particularly in the development of various bioactive compounds. The incorporation of aromatic substituents, such as the 3,4-dimethoxybenzyl group, enhances the pharmacological properties of pyrrolidine derivatives.

Source and Classification

This compound falls under the category of heterocycles, specifically nitrogen-containing cyclic compounds. It is classified as an alkaloid due to its nitrogen content and potential biological activity. The presence of methoxy groups on the benzyl moiety suggests possible interactions with biological targets, which are often exploited in drug design.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(3,4-dimethoxybenzyl)pyrrolidine typically involves several strategies:

  1. N-Alkylation Reaction: One common method is the alkylation of pyrrolidine with 3,4-dimethoxybenzyl bromide or chloride. This reaction can be facilitated by using bases such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
  2. One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that combine multiple steps into a single reaction vessel. This approach can enhance yield and reduce reaction times, making it more efficient for producing pyrrolidine derivatives .
  3. Catalytic Methods: Catalysts such as transition metals (e.g., palladium or copper) have been employed to promote C–N bond formation under mild conditions, improving selectivity and yield .
Molecular Structure Analysis

Structure and Data

1-(3,4-Dimethoxybenzyl)pyrrolidine has a molecular formula of C13H17NC_{13}H_{17}N and a molecular weight of approximately 203.28 g/mol. The structure features:

  • A pyrrolidine ring, which consists of four carbon atoms and one nitrogen atom.
  • A benzyl group (C6H5CH2) attached to the nitrogen atom of the pyrrolidine.
  • Two methoxy groups (-OCH3) positioned at the ortho (3 and 4) positions of the benzene ring.

The three-dimensional arrangement allows for potential interactions with biological receptors due to its spatial configuration.

Chemical Reactions Analysis

Reactions and Technical Details

1-(3,4-Dimethoxybenzyl)pyrrolidine can participate in various chemical reactions:

  • Nucleophilic Substitution: The nitrogen atom in pyrrolidine can act as a nucleophile, allowing for further functionalization through electrophilic substitution reactions.
  • Hydrogenation Reactions: The compound can undergo hydrogenation to modify its saturation levels, which may influence its biological activity.
  • Rearrangements: Under certain conditions, pyrrolidine derivatives can undergo rearrangements that may lead to more complex structures with enhanced properties .
Mechanism of Action

Process and Data

The mechanism of action for compounds like 1-(3,4-dimethoxybenzyl)pyrrolidine typically involves:

  • Receptor Binding: The compound may interact with specific receptors in biological systems, influencing pathways related to neurotransmission or cell signaling.
  • Enzyme Inhibition: It could act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Structural Activity Relationship: Variations in substituents on the pyrrolidine ring affect binding affinity and specificity towards biological targets .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-(3,4-Dimethoxybenzyl)pyrrolidine exhibits several notable properties:

Applications

Scientific Uses

1-(3,4-Dimethoxybenzyl)pyrrolidine has potential applications in:

  • Drug Development: As a scaffold for synthesizing new pharmacologically active compounds targeting various diseases.
  • Biological Studies: Investigating its effects on specific biological pathways or receptor interactions to understand its pharmacodynamics.
  • Chemical Research: Serving as a building block for further chemical modifications leading to novel materials or therapeutic agents .

This compound exemplifies the ongoing interest in pyrrolidine derivatives within medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Properties

Product Name

1-(3,4-dimethoxybenzyl)pyrrolidine

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]pyrrolidine

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c1-15-12-6-5-11(9-13(12)16-2)10-14-7-3-4-8-14/h5-6,9H,3-4,7-8,10H2,1-2H3

InChI Key

MIZXZRHARATZMK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCCC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCC2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.